molecular formula C15H23N6O5S+ B158380 S-adenosyl-L-methionine CAS No. 139517-02-5

S-adenosyl-L-methionine

Cat. No.: B158380
CAS No.: 139517-02-5
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

S-Adenosyl-L-methionine (SAMe) is a ubiquitous sulfonium compound and a fundamental cosubstrate present in all living organisms, first discovered by Giulio Cantoni in 1952 . It is second only to ATP in its participation in a wide array of enzymatic reactions . SAMe is synthesized endogenously from ATP and the amino acid L-methionine via the enzyme methionine adenosyltransferase . Its primary biochemical role is to serve as the universal biological methyl donor in over 40 distinct transmethylation reactions, transferring its methyl group to a diverse set of substrates including nucleic acids (DNA/RNA), proteins, phospholipids, hormones, and neurotransmitters . This function places SAMe at the center of critical research areas, particularly in the field of epigenetics, where it regulates gene expression through DNA and RNA methylation . Beyond methylation, SAMe is a key precursor in the transsulfuration pathway, leading to the biosynthesis of the antioxidant glutathione, and in aminopropylation reactions for the synthesis of polyamines like spermidine and spermine . Researchers utilize this compound to investigate its implications in various scientific fields. Its role is studied in models of liver health and disease, given its importance in hepatic metabolism and glutathione production . In neuroscience, SAMe is a crucial compound for studying the biochemistry of neurotransmitters such as epinephrine, dopamine, and serotonin, and its potential role in mood regulation is an active area of inquiry . Furthermore, its involvement in cellular growth, repair, and membrane function makes it a relevant molecule in fundamental cell biology research . This product is supplied as a high-purity reagent for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139517-02-5

Molecular Formula

C15H23N6O5S+

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-O

SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

boiling_point

78°C

Other CAS No.

29908-03-0
485-80-3

physical_description

Solid

Pictograms

Irritant

Synonyms

Ademetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy

Origin of Product

United States

Preparation Methods

Enzyme Sources and Kinetics

Methionine adenosyltransferase from yeast, rat liver, and E. coli exhibits rigid substrate specificity, rejecting analogs like ethionine or selenomethionine unless structurally analogous. Kinetic studies reveal non-Michaelis-Menten behavior, with SAMe feedback-inhibiting tripolyphosphate hydrolysis to regulate its own synthesis. For instance, rat liver enzyme achieves a turnover number (k<sub>cat</sub>) of 12 s<sup>−1</sup> but is inhibited by SAMe concentrations above 50 µM.

Industrial Applications

Large-scale enzymatic synthesis remains limited by ATP costs. Patent US6881837B2 circumvents this by chemically synthesizing 5′-chloromethyl adenosine, which reacts with L-homocysteine to form S-adenosyl-L-homocysteine (SAH), followed by methylation using trimethyloxonium tetrafluoroborate (TMOTFB). This hybrid chemical-enzymatic method achieves 85% (S,S)-isomer content, avoiding chiral auxiliaries.

Chemical Synthesis Approaches

Chemical synthesis routes prioritize stereoselectivity and scalability, often using adenosine and methionine derivatives as starting materials.

Stepwise Chemical Synthesis

A patented method involves:

  • Chlorination : Adenosine reacts with thionyl chloride in acetonitrile to form 5′-chloromethyl adenosine hydrochloride.

  • Condensation : L-Methionine is deprotonated with sodium in liquid ammonia (–30°C) and reacted with chloromethyl adenosine to yield SAH.

  • Methylation : SAH is treated with TMOTFB in dichloromethane, achieving 90% conversion to SAMe with (S,S)-isomer enrichment.

Table 2: Chemical Synthesis Performance

ParameterTMOTFB MethodMethyl Iodide
Yield (%)8550
(S,S)-Isomer Content (%)9250
Reaction Time (h)624

Stabilization Techniques

SAMe’s hygroscopicity and thermal instability necessitate salt formation. Disulfate tosylate salts, prepared by eluting SAMe through sulfonic acid columns, reduce moisture uptake to 2% and extend shelf life. Lyophilization of purified solutions yields stable powders suitable for tablet formulations.

Comparative Analysis and Industrial Feasibility

Table 3: Method Comparison

MethodCostScalabilityPurity (%)Stereoselectivity
Microbial FermentationLowHigh60Moderate
EnzymaticHighModerate90High
Chemical SynthesisModerateHigh95Very High

Microbial methods excel in cost-effectiveness but struggle with isomer separation. Chemical synthesis, despite higher reagent costs, delivers superior purity and stereocontrol, critical for pharmaceutical applications. Enzymatic routes, though precise, are hindered by enzyme procurement expenses .

Chemical Reactions Analysis

Types of Reactions

S-adenosyl-L-methionine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in this compound reactions include methyltransferases, ATP, and L-methionine. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products Formed

The major products formed from this compound reactions include methylated substrates, S-adenosyl-L-homocysteine, homocysteine, and polyamines .

Scientific Research Applications

Scientific Research Applications

1.1 Chemistry

  • Methylation Studies : SAMe is extensively used in chemical research to study methylation reactions. It serves as a substrate for methyltransferases, allowing researchers to investigate the mechanisms of these enzymes and the resulting biochemical pathways.
  • Stable Isotope Labeling : Deuterated forms of SAMe, such as S-Adenosyl-L-methionine-d3, are utilized in mass spectrometry to trace metabolic pathways and enzyme kinetics due to their stable isotopic labeling properties.

1.2 Biology

  • Epigenetic Regulation : SAMe is pivotal in epigenetics, particularly in the methylation of DNA, RNA, and proteins. This process influences gene expression and cellular signaling pathways .
  • Natural Product Biosynthesis : SAMe is involved in synthesizing various natural products, contributing to the understanding of biosynthetic pathways in both prokaryotic and eukaryotic cells.

Medical Applications

2.1 Treatment of Depression

  • Efficacy Evidence : Numerous clinical studies have demonstrated that SAMe can significantly alleviate symptoms of depression. A meta-analysis of 28 studies indicated positive outcomes for patients suffering from depressive disorders .
  • Mechanism of Action : SAMe's antidepressant effects are thought to arise from its role in methylation processes that affect neurotransmitter metabolism and function.

2.2 Osteoarthritis Management

  • Pain Relief : SAMe has been shown to reduce pain and improve joint function in osteoarthritis patients. A systematic review indicated that it may be as effective as traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
  • Long-term Benefits : Regular supplementation with SAMe has been associated with sustained improvements over time, although initial benefits may take several weeks to manifest .

2.3 Liver Health

  • Cholestasis Treatment : SAMe has been explored for its potential therapeutic effects on liver diseases, including cholestasis of pregnancy and intrahepatic cholestasis associated with liver disease. Clinical trials have shown that it may improve liver function markers .

Industrial Applications

3.1 Pharmaceutical Production

  • Methyl Donor Role : SAMe is utilized in the pharmaceutical industry as a methyl donor for synthesizing various compounds, including antidepressants and anti-inflammatory agents .
  • Nutraceuticals : The compound is also popular in dietary supplements aimed at improving mood and joint health, reflecting its growing market demand .

Case Studies

Study FocusSample SizeFindingsReference
Depression28 studiesSignificant reduction in depressive symptoms
Osteoarthritis14 studiesComparable efficacy to NSAIDs with fewer side effects
Liver Disease41 studiesImprovement in liver function markers

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure Methylation Role Key Enzymatic Targets Stability
SAMe Adenine + sulfonium-methionine Universal methyl donor COMT, PRMTs, DNMTs Labile; pH/oxidation-sensitive
SAH (S-adenosyl-L-homocysteine) Adenine + homocysteine Competitive inhibitor of SAMe SAHH, COMT, PRDM2 Stable; accumulates in methylation cycles
Methylthioadenosine (MTA) Adenine + methylthioribose Byproduct of polyamine synthesis MTA phosphorylase Stable; recycled via salvage pathway
SIN-340 (SAMe analog) Adenine + propargyl-sulfonium DOT1L inhibitor Epigenetic methyltransferases Engineered for enhanced stability

Key Findings :

  • SAMe vs. SAH : SAMe and SAH share structural homology but exhibit antagonistic roles. SAH competitively inhibits SAMe-dependent methyltransferases (e.g., COMT) with a 3-fold lower affinity (SAMe Kd = 24.1 ± 2.2 μM; SAH Kd = 20.2 μM) .
  • MTA : Unlike SAMe, MTA lacks a sulfonium group and is a byproduct of polyamine synthesis, regulating SAMe pools via feedback inhibition .

Enzymatic Binding and Inhibition

Table 2: Binding Affinities (Kd) and Inhibition Data

Protein SAMe Kd (μM) SAH Kd (μM) Key Inhibitors Reference
COMT 24.1 ± 2.2 20.2 SAH, ATP (non-competitive)
SAHH 6.0 ± 2.9 7.9 (Km) 5′-thioadenosine derivatives
PRDM2 10.06 ± 2.87 ND SAH, SAMe analogs
DOT1L N/A N/A EPZ-5676 (SAMe mimic)

Key Findings :

  • COMT : SAMe binds COMT’s catalytic pocket with a Kd of ~24 μM, while SAH exhibits tighter binding (Kd = 20.2 μM), consistent with its role as a feedback inhibitor .
  • SAHH : SAHH binds SAH with higher affinity (Km = 7.9 μM) than SAMe, reflecting its role in SAH hydrolysis .
  • PRDM2 : The PR domain of PRDM2 binds SAMe with a Kd of ~10 μM, comparable to SET-domain methyltransferases, but lacks catalytic activity in truncated forms .

Key Findings :

  • SAMe analogs: EPZ-5676 and pyrimidinobenzylamide derivatives inhibit DOT1L by mimicking SAMe’s adenine moiety, achieving IC50 values <1 nM .
  • SAH-CCs : Fluorescent SAH capture compounds (e.g., FITC-SAH-CC) enable label-free measurement of SAMe-binding proteins like PRDM2 .

Q & A

Q. What are the primary biochemical roles of SAMe in cellular processes, and how can researchers experimentally validate its involvement in methylation reactions?

SAMe serves as a universal methyl donor in over 40 biochemical reactions, including DNA/RNA/protein methylation, phospholipid synthesis, and neurotransmitter production . To validate its role:

  • Methodology : Use radiolabeled SAMe (e.g., S-adenosyl-L-[methyl-³H]methionine) in in vitro methylation assays. Monitor methyl transfer to substrates (e.g., DNA cytosine residues via methyltransferases like M.HhaI) using autoradiography or LC-MS .
  • Controls : Include SAMe-depleted systems or competitive inhibitors (e.g., sinefungin) to confirm specificity .

Q. How is SAMe synthesized and quantified in microbial systems such as E. coli or Pichia pastoris?

SAMe is biosynthesized via methionine adenosyltransferase (MAT), which catalyzes methionine and ATP condensation . For microbial production:

  • Fermentation Optimization : Adjust nitrogen sources (e.g., ammonium sulfate) and feed L-methionine to enhance yield. P. pastoris strain iRY1243, validated via genome-scale metabolic modeling, shows improved SAMe titers under controlled growth conditions .
  • Quantification : Use HPLC with UV detection (260 nm) or enzymatic assays coupled with spectrophotometric measurement of byproducts (e.g., adenosine) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in SAMe’s hepatoprotective effects observed across preclinical and clinical studies?

Discrepancies often arise from variations in study design, dosage, and patient stratification. Key strategies include:

  • Systematic Review Frameworks : Apply Cochrane criteria to assess bias (selection, performance, detection) and conduct subgroup analyses (e.g., cholestatic vs. alcoholic liver disease) .
  • Mechanistic Studies : Differentiate SAMe’s methyl donor role from secondary effects of its metabolite methylthioadenosine (MTA), which independently regulates hepatocyte apoptosis .

Q. What metabolic engineering strategies improve SAMe production in industrial microbial strains?

  • Gene Overexpression : Overexpress metK (MAT gene) in E. coli to bypass methionine uptake limitations .
  • Cofactor Engineering : Enhance ATP availability via ppk (polyphosphate kinase) overexpression .
  • Dynamic Regulation : Use inducible promoters to decouple growth and production phases, minimizing metabolic burden .

Q. How do fluorinated SAMe analogs advance enzymatic methylation studies in synthetic biology?

Fluorinated analogs (e.g., Se-adenosyl-L-selenomethionine) enable tracking methyltransferases via ¹⁹F-NMR or X-ray crystallography. Applications include:

  • Mechanistic Probes : Resolve catalytic intermediates in methyltransferases (e.g., HhaI DNA methyltransferase) .
  • Substrate Engineering : Modify enzyme specificity for non-natural substrates in natural product diversification .

Q. What challenges arise in SAMe pharmacokinetics during clinical translation, and how are they addressed?

  • Bioavailability : SAMe degrades rapidly at physiological pH. Use enteric-coated tablets or parenteral administration to enhance stability .
  • Dose-Response Complexity : Employ population pharmacokinetic models to account for polymorphisms in MAT1A and GNMT genes, which alter SAMe metabolism .

Q. How can SAMe homeostasis be maintained in in vitro or animal models to avoid toxicity from deficiency or excess?

  • Animal Models : Use MAT1A knockout mice to study SAMe deficiency or GNMT inhibitors to mimic excess. Monitor liver SAMe levels via LC-MS/MS .
  • Cell Culture : Titrate exogenous SAMe (0.1–1 mM) and co-supplement with antioxidants (e.g., glutathione) to mitigate oxidative stress from methyl flux imbalances .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-adenosyl-L-methionine
Reactant of Route 2
S-adenosyl-L-methionine

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